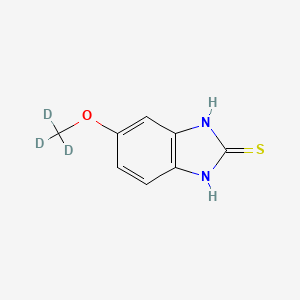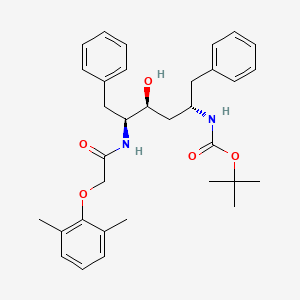
Aprepitant-13C2,d2 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aprepitant-13C2,d2 (Major) is an isotope of Aprepitant . It is deuterated at the 1 position and on the adjacent methyl . The molecular formula is C21(13C)2H19D2F7N4O3 and the molecular weight is 538.41 .
Synthesis Analysis
Aprepitant-13C2,d2 (Major) has been synthesized as an isotopically labeled form of neurokinin-1 receptor antagonist aprepitant . The synthesis involved deuterium labeling at the 1 position and on the adjacent methyl .Molecular Structure Analysis
The molecular structure of Aprepitant-13C2,d2 (Major) involves deuterium atoms at the 1 position and on the adjacent methyl . The 1 position is the benzylic position of the bis(trifluoromethyl) phenyl .Chemical Reactions Analysis
Aprepitant-13C2,d2 (Major) has been used in the formulation of a deep eutectic solvent (DES) consisting of choline chloride and levulinic acid in a 1:2 molar ratio . The DES formulation and the amorphous form of Aprepitant were both able to induce an apparent supersaturation followed by subsequent drug precipitation .Physical and Chemical Properties Analysis
Aprepitant-13C2,d2 (Major) is a poorly water-soluble compound . It exists in an amorphous state in solid dispersions, which can markedly improve its dissolution and oral bioavailability .Wissenschaftliche Forschungsanwendungen
Pharmakokinetik- und Metabolismusstudien
Aprepitant-13C2,d2 (Major) ist ein markiertes Analogon von Aprepitant, das in pharmakokinetischen Studien verwendet wird, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Medikamenten zu verstehen. Die Einarbeitung von Kohlenstoff-13 und Deuterium ermöglicht die Verfolgung des Medikaments, ohne seine pharmakologischen Eigenschaften zu verändern. Dies ist entscheidend für die Entwicklung von Dosierungsrichtlinien und die Sicherstellung der Arzneimittelsicherheit .
Analytischer Referenzstandard
Als zertifiziertes Referenzmaterial dient Aprepitant-13C2,d2 (Major) als Standard in der analytischen Chemie, um die Genauigkeit und Zuverlässigkeit von Analysegeräten und -methoden zu gewährleisten. Dies ist besonders wichtig in der Qualitätskontrolle von Arzneimitteln, wo präzise Messungen entscheidend sind .
Strukturaufklärung
Forscher verwenden Aprepitant-13C2,d2 (Major) in der Kernmagnetresonanzspektroskopie (NMR), um die Struktur von Molekülen aufzuklären. Die Isotopenmarkierung liefert eindeutige NMR-Signale, die bei der Identifizierung der Position von Atomen innerhalb des Moleküls helfen und zur Bestätigung oder Entdeckung von Molekülstrukturen beitragen .
Isotopenverdünnungs-Massenspektrometrie
In der Isotopenverdünnungs-Massenspektrometrie wird Aprepitant-13C2,d2 (Major) als interner Standard verwendet, um die Konzentration von Aprepitant in biologischen Proben zu quantifizieren. Diese Technik verbessert die Präzision und Genauigkeit quantitativer Analysen, was für die therapeutische Arzneimittelüberwachung unerlässlich ist .
Arzneimittelentwicklung und -prüfung
Die markierte Verbindung wird bei der Entwicklung und Prüfung neuer Medikamente verwendet. Durch den Vergleich des Verhaltens von Aprepitant-13C2,d2 (Major) mit unmarkiertem Aprepitant können Forscher Einblicke in die potenzielle Wirksamkeit und Sicherheit neuer Arzneimittelkandidaten gewinnen .
Neurologische Forschung
Aprepitant-13C2,d2 (Major) wird in der neurologischen Forschung verwendet, um seine Auswirkungen auf verschiedene neurologische Signalwege zu untersuchen. Da Aprepitant bekanntermaßen die Blut-Hirn-Schranke passiert, kann seine markierte Form verwendet werden, um seine Wechselwirkungen mit Hirnrezeptoren und seine potenziellen Anwendungen bei der Behandlung neurologischer Erkrankungen zu untersuchen .
Wirkmechanismus
Target of Action
Aprepitant-13C2,d2 (Major) is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . These receptors are the primary targets of Aprepitant-13C2,d2 (Major). The substance P/neurokinin 1 (NK1) receptors play a crucial role in inducing nausea and vomiting, which are common side effects of chemotherapy .
Mode of Action
Aprepitant-13C2,d2 (Major) interacts with its targets, the substance P/neurokinin 1 (NK1) receptors, by inhibiting them . This inhibition prevents the binding of substance P, a neuropeptide that transmits impulses and messages from the brain, to the NK1 receptors . This interaction results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .
Biochemical Pathways
The primary biochemical pathway affected by Aprepitant-13C2,d2 (Major) is the substance P/neurokinin pathway. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) disrupts the normal function of this pathway, preventing the transmission of nausea and vomiting signals from the brain . This results in the prevention of chemotherapy-induced nausea and vomiting.
Pharmacokinetics
The pharmacokinetics of Aprepitant-13C2,d2 (Major) involves its absorption, distribution, metabolism, and excretion (ADME). Aprepitant is metabolized primarily in the liver, mostly by the CYP3A4 enzyme, with some contributions by CYP2C19 & CYP1A2 . It has a bioavailability of 60-65% and a half-life of 9-13 hours . These properties impact the bioavailability of Aprepitant-13C2,d2 (Major), determining how much of the drug reaches the systemic circulation and how long it stays in the body.
Result of Action
The molecular and cellular effects of Aprepitant-13C2,d2 (Major)'s action result in the prevention of nausea and vomiting. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) prevents the transmission of nausea and vomiting signals from the brain . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .
Action Environment
The action, efficacy, and stability of Aprepitant-13C2,d2 (Major) can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as Aprepitant is metabolized primarily by the CYP3A4 enzyme . Therefore, drugs that inhibit or induce this enzyme can affect the pharmacokinetics of Aprepitant-13C2,d2 (Major). Additionally, individual patient factors such as age, gender, genetic polymorphisms, and overall health status can also influence the drug’s action and efficacy.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Aprepitant-13C2,d2 (Major) plays a significant role in biochemical reactions. It interacts with the neurokinin-1 (NK1) receptors, which are a type of G-protein-coupled receptor found in the central and peripheral nervous system . The interaction between Aprepitant-13C2,d2 (Major) and NK1 receptors is characterized by high affinity and selectivity .
Cellular Effects
Aprepitant-13C2,d2 (Major) has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of NK1 receptors, which play a crucial role in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Aprepitant-13C2,d2 (Major) involves its binding to NK1 receptors. This binding inhibits the action of substance P, a key neurotransmitter involved in pain perception, stress, and regulation of mood . By inhibiting substance P, Aprepitant-13C2,d2 (Major) can exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of Aprepitant-13C2,d2 (Major) can change over time in laboratory settings. It has been shown to provide protection against nausea and vomiting over multiple cycles of cisplatin-based chemotherapy .
Metabolic Pathways
Aprepitant-13C2,d2 (Major) is involved in several metabolic pathways. It is extensively metabolized by liver enzymes, primarily CYP3A4 . Therefore, it can interact with other drugs metabolized by the same enzyme, leading to potential drug-drug interactions .
Eigenschaften
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholin-4-yl](113C)methyl]-(313C)1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i1D,11+1,12D,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-IPWSJXMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C[C@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)[13CH2][13C]3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
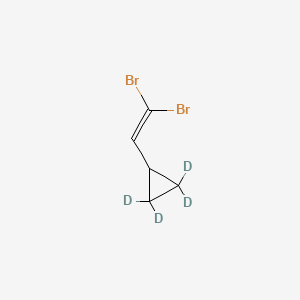
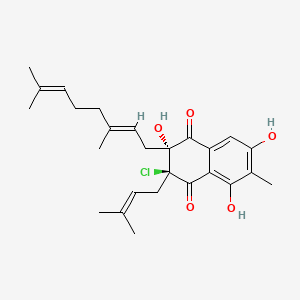
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)
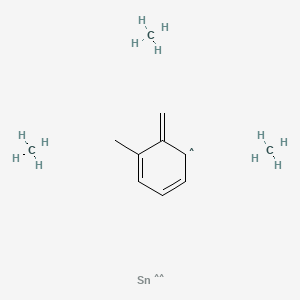
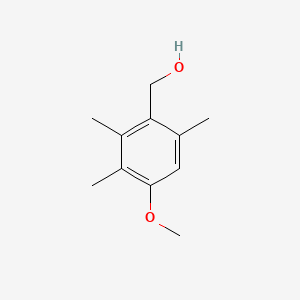
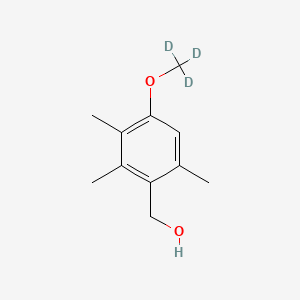
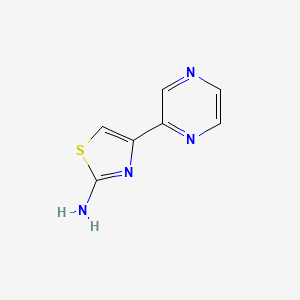

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)
